[5-(4-Bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione
Overview
Description
[5-(4-Bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione: is a complex organic compound that features a furan ring substituted with a bromophenyl group and a piperazine ring substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Piperazine Derivative Formation: The piperazine ring is synthesized separately, often starting from piperazine and chlorobenzene derivatives.
Coupling Reaction: The brominated furan and the chlorinated piperazine are coupled using a suitable coupling agent such as palladium catalysts under inert atmosphere conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromophenyl and chlorophenyl sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-Bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel organic materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of probes for studying protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of [5-(4-Bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
tert-Butyl carbamate: A carbamate derivative used in organic synthesis.
Barium compounds: Chemically similar to strontium compounds, used in various applications.
Uniqueness
What sets [5-(4-Bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione apart from similar compounds is its unique combination of functional groups. The presence of both bromophenyl and chlorophenyl groups, along with the furan and piperazine rings, provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[5-(4-bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN2OS/c22-16-6-4-15(5-7-16)19-8-9-20(26-19)21(27)25-12-10-24(11-13-25)18-3-1-2-17(23)14-18/h1-9,14H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNSKLBEFCMIDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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